Z-Trp-val-OH

Description

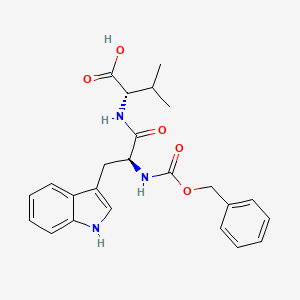

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27N3O5 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C24H27N3O5/c1-15(2)21(23(29)30)27-22(28)20(12-17-13-25-19-11-7-6-10-18(17)19)26-24(31)32-14-16-8-4-3-5-9-16/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t20-,21-/m0/s1 |

InChI Key |

SWSCYGNQYDTODY-SFTDATJTSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |

sequence |

WV |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Z Trp Val Oh

Strategies for Solution-Phase Peptide Synthesis of Z-Trp-Val-OH

Solution-phase peptide synthesis (SPPS), though often more labor-intensive than solid-phase methods, offers flexibility and is well-suited for the preparation of smaller peptides like this compound. A successful synthesis hinges on the strategic selection and management of protecting groups, the efficiency of the coupling reaction, and the preservation of the chiral centers of the constituent amino acids.

Optimization of Protecting Group Orthogonality and Deprotection Regimes

In the context of this compound synthesis, the primary protecting groups are the benzyloxycarbonyl (Z) group for the N-terminus of tryptophan and the eventual protection of the valine C-terminus, typically as a methyl or ethyl ester, which is later saponified. The indole (B1671886) side chain of tryptophan presents a unique challenge.

While tryptophan can sometimes be used without side-chain protection, its indole ring is susceptible to oxidation and to alkylation by carbocations generated during the cleavage of other protecting groups. peptide.comthermofisher.com To mitigate these side reactions, the indole nitrogen can be protected, often with a Boc (tert-butyloxycarbonyl) group. peptide.com The use of Fmoc-Trp(Boc)-OH is a common strategy in modern peptide synthesis to prevent such modifications. acs.org The Z-group is stable under the basic conditions used for Fmoc removal and the mildly acidic conditions sometimes used for Boc removal, ensuring orthogonality.

The deprotection of the C-terminal ester of the dipeptide to yield the final carboxylic acid is typically achieved through saponification with a base like sodium hydroxide (B78521) or lithium hydroxide. Careful control of the reaction conditions is necessary to avoid racemization and other side reactions.

Table 1: Protecting Group Strategies for this compound Synthesis

| Functional Group | Amino Acid | Protecting Group | Deprotection Conditions | Key Considerations |

|---|---|---|---|---|

| α-Amino | Tryptophan | Benzyloxycarbonyl (Z) | Catalytic hydrogenation, acidolysis thieme-connect.de | Provides urethane (B1682113) protection, minimizing racemization. bachem.com |

| Indole Side-Chain | Tryptophan | None or tert-butyloxycarbonyl (Boc) peptide.comacs.org | TFA-based cleavage | Boc protection prevents oxidation and alkylation of the indole ring. peptide.com |

Application of Modern Coupling Reagents and Additives

The formation of the peptide bond between Z-Tryptophan and Valine-ester is a critical step that dictates the yield and purity of the final product. Modern coupling reagents are designed to activate the carboxylic acid of the N-protected amino acid, facilitating nucleophilic attack by the amino group of the C-terminal amino acid ester.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic and cost-effective coupling reagents. bachem.comluxembourg-bio.com However, they can lead to the formation of N-acylurea byproducts and have a higher risk of racemization. luxembourg-bio.com To suppress these side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, are almost always used in conjunction with carbodiimides. bachem.com A described synthesis of Z-Val-Trp-OMe, a similar dipeptide, utilizes DCC in the presence of HOBt. prepchem.com

Phosphonium salts , such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are highly efficient and lead to less racemization. jpt.compeptide.com PyAOP is particularly effective for hindered couplings. peptide.comiris-biotech.de

Uronium salts , like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also very popular due to their high coupling efficiency and low side-product formation. jpt.comamericanpeptidesociety.org HATU, which forms a more reactive OAt ester, is one of the most efficient coupling reagents available.

The choice of coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. For the synthesis of this compound, a combination of a carbodiimide (B86325) with an additive like HOBt or a more modern onium salt-based reagent would be appropriate.

Table 2: Comparison of Common Coupling Reagents

| Reagent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC bachem.com | Cost-effective, simple to use. | Can lead to racemization and N-acylurea formation; requires additives. luxembourg-bio.com |

| Phosphonium Salts | PyBOP, PyAOP jpt.compeptide.com | High efficiency, low racemization risk. jpt.com | Higher cost, can require stricter handling. jpt.com |

Stereochemical Control and Racemization Minimization in Solution-Phase Synthesis

Maintaining the stereochemical integrity of the amino acids is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. Racemization primarily occurs through the formation of an oxazolone (B7731731) intermediate from the activated carboxylic acid. thieme-connect.denih.gov

Several factors influence the rate of racemization:

Protecting Group: Urethane-based protecting groups like Z and Fmoc significantly reduce the tendency for oxazolone formation compared to simple acyl groups. bachem.com

Coupling Reagent and Additives: The addition of HOBt or HOAt to the coupling reaction mixture is a standard practice to suppress racemization. bachem.compeptide.com These additives act as activated ester intermediates that are less prone to racemization.

Base: The presence of a tertiary amine base is often required for the coupling reaction. bachem.com However, strong bases can promote racemization. The use of a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, is recommended over stronger bases like diisopropylethylamine (DIPEA), especially in cases with a high risk of racemization. bachem.comacs.org

Temperature and Reaction Time: Lowering the reaction temperature and minimizing the time the carboxylic acid remains in its activated state can help reduce racemization.

For the synthesis of this compound, performing the coupling at 0°C and using a reagent system known for low racemization, such as HATU or DIC/HOBt, would be a prudent choice. bachem.com

Solid-Phase Peptide Synthesis Approaches for this compound

Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable alternative to solution-phase methods. The growing peptide chain is anchored to an insoluble polymer resin, and excess reagents and byproducts are removed by simple filtration and washing. To obtain the C-terminal carboxylic acid of this compound, specific resins and cleavage strategies are required.

Resin Selection and Functionalization for this compound Linkage

The choice of resin is critical for the successful synthesis of a peptide with a free C-terminal carboxylic acid. For this purpose, highly acid-labile resins are typically employed.

2-Chlorotrityl chloride (2-CTC) resin is a popular choice for preparing C-terminal acid peptides. uci.edupeptide.com The first amino acid, Fmoc-Val-OH, can be loaded onto the resin without pre-activation, which minimizes the risk of racemization of the C-terminal residue. caslo.com The peptide is cleaved from the 2-CTC resin under very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which preserves the acid-labile side-chain protecting groups and the N-terminal Z-group. peptide.comgoogle.com

Wang resin is another common support for synthesizing C-terminal acid peptides. uci.edupeptide.com However, the linkage is more stable than that of the 2-CTC resin, requiring stronger TFA concentrations for cleavage, which might not be compatible with the Z-group. acs.org

Backbone Amide Linker (BAL) resin offers an alternative strategy. acs.org The first amino acid is attached via its α-amino group through reductive amination, and the α-carboxylic group is protected as a tert-butyl ester. Upon final cleavage with TFA, the C-terminal carboxylic acid is released. acs.org

For this compound, 2-CTC resin would be the most suitable choice, allowing for the gentle release of the protected dipeptide, which can then be deprotected at the C-terminus if necessary, although the Z-group may also be cleaved under these conditions. A more robust strategy would be to synthesize Fmoc-Trp-Val-OH on a 2-CTC resin, cleave it, and then introduce the Z-group in solution.

Table 3: Resins for Solid-Phase Synthesis of C-Terminal Carboxylic Acids

| Resin | Linker Type | Cleavage Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 2-Chlorotrityl chloride (2-CTC) | Highly acid-labile trityl | 1-2% TFA in DCM peptide.com | Minimizes racemization during loading; mild cleavage preserves other protecting groups. caslo.com | Sensitive to reaction conditions. caslo.com |

| Wang | p-Alkoxybenzyl alcohol | High concentration TFA (e.g., 95%) acs.org | Stable linkage, consistent yields. caslo.com | Harsh cleavage conditions can remove other protecting groups; risk of diketopiperazine formation. acs.org |

Automated SPPS Protocols and Cycle Optimization

Automated peptide synthesizers significantly enhance the efficiency and reproducibility of SPPS. A typical automated cycle for the synthesis of the dipeptide on a 2-CTC resin, after manual loading of Fmoc-Val-OH, would involve the following steps:

Deprotection: Removal of the Fmoc group from valine using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Washing: Thorough washing of the resin with DMF to remove excess piperidine and the deprotection byproducts.

Coupling: Addition of the activated Z-Trp-OH (or Fmoc-Trp-OH). The amino acid is pre-activated with a coupling reagent (e.g., HBTU/DIPEA) and added to the resin. The reaction progress can be monitored using a colorimetric test like the Kaiser test.

Washing: Final washing of the resin to remove excess reagents and soluble byproducts.

This cycle is repeated for each amino acid added to the chain. For a short dipeptide like this compound, optimization would focus on ensuring complete coupling at each step to maximize the yield of the desired product. The use of microwave irradiation in automated synthesizers can accelerate both the deprotection and coupling steps, reducing cycle times. peptide.com

Following the completion of the synthesis on the solid support, the peptide is cleaved from the resin. For a 2-CTC resin, treatment with a dilute solution of TFA in DCM is sufficient to release the this compound into the solution, from which it can be isolated and purified.

Cleavage and Side-Chain Deprotection Considerations in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. mdpi.com The final cleavage from the resin and removal of side-chain protecting groups are critical steps that dictate the success of the synthesis. For a peptide like this compound, the tryptophan residue presents a unique challenge. The indole side chain of tryptophan is susceptible to modification under acidic cleavage conditions, a common final step in SPPS. researchgate.net

To mitigate side-chain reactions, a carefully selected cleavage cocktail is paramount. A standard approach involves using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers. These scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are crucial for quenching reactive cationic species generated during the cleavage of other protecting groups, thus preserving the integrity of the tryptophan indole ring. mdpi.com The choice of resin also plays a significant role. For instance, a Wang resin would yield a C-terminal carboxylic acid upon cleavage. nih.gov

Table 1: Common Reagents in SPPS Cleavage and Deprotection

| Reagent | Function |

| Trifluoroacetic Acid (TFA) | Strong acid for cleaving the peptide from the resin and removing acid-labile protecting groups. |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions, particularly with tryptophan. |

| Water | Scavenger and solvent. |

| Dichloromethane (DCM) | Swelling solvent for the resin. |

Chemo-Enzymatic Synthesis of this compound and Related Peptidic Scaffolds

The convergence of chemical and enzymatic methods offers a powerful strategy for peptide synthesis, combining the versatility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. researchgate.net

Enzyme Catalysis in Peptide Bond Formation

Enzymes, particularly proteases, can be employed to catalyze the formation of peptide bonds in a process that is essentially the reverse of their natural hydrolytic function. nih.gov For the synthesis of a dipeptide like this compound, an enzyme such as chymotrypsin, which exhibits a strong preference for aromatic amino acids like tryptophan at the P1 position, could be a suitable catalyst. researchgate.net The N-terminal protecting group, in this case, the carbobenzoxy (Z) group, is crucial as it prevents self-polymerization of the amino acid ester.

The general reaction involves the coupling of an N-protected amino acid ester (the acyl donor) with a free amino acid (the nucleophile). The enzyme facilitates the aminolysis of the ester, leading to the formation of the peptide bond. This approach often proceeds under mild conditions in aqueous or mixed aqueous-organic solvent systems, minimizing racemization and the need for extensive side-chain protection. nih.gov

Kinetic vs. Thermodynamic Control in Enzymatic Synthesis

Enzymatic peptide synthesis can be governed by either kinetic or thermodynamic control. frontiersin.orgresearchgate.net

Kinetic Control: This approach utilizes an activated acyl donor, such as an amino acid ester. The enzyme rapidly catalyzes the transfer of the acyl group to the amino group of the nucleophile. This process is generally faster and essentially irreversible, leading to high yields of the desired peptide. researchgate.net The product formation rate is significantly higher than the rate of competing hydrolysis of the ester substrate. frontiersin.org For the synthesis of this compound, a kinetically controlled approach using Z-Trp-OMe or another activated ester in the presence of Valine and a suitable protease would be the preferred method. nih.gov

Thermodynamic Control: In this scenario, the reaction is a direct reversal of hydrolysis, where the enzyme catalyzes the condensation of an N-protected amino acid and a C-terminal unprotected amino acid. The equilibrium of this reaction typically favors hydrolysis in aqueous solutions. researchgate.net To drive the reaction towards synthesis, the water content of the medium is often minimized by using organic solvents or biphasic systems. researchgate.net While thermodynamically controlled synthesis is possible, it is generally slower and may result in lower yields compared to the kinetically controlled approach. frontiersin.org

Table 2: Comparison of Kinetic and Thermodynamic Control in Enzymatic Peptide Synthesis

| Feature | Kinetic Control | Thermodynamic Control |

| Acyl Donor | Activated ester (e.g., -OMe, -OEt) | Carboxylic acid |

| Reaction Rate | Fast | Slow |

| Equilibrium | Favors synthesis (initially) | Favors hydrolysis |

| Yield | Often high | Variable, dependent on conditions |

| Conditions | Aqueous or mixed solvents | Low water content, organic solvents |

| Side Reactions | Potential for ester hydrolysis | Potential for product hydrolysis |

Design and Synthesis of this compound Analogs and Derivatives

The modification of the this compound structure at its termini and side chains can lead to analogs with altered properties and functionalities.

C-Terminal and N-Terminal Modifications

C-Terminal Modifications: The carboxylic acid of this compound can be converted into a variety of functional groups. For instance, amidation to form Z-Trp-Val-NH2 is a common modification that can enhance biological stability by increasing resistance to carboxypeptidases. mdpi.com This can be achieved using standard coupling reagents or by employing a Rink amide resin during SPPS. nih.gov Other modifications include reduction to an alcohol (Z-Trp-Val-ol) or conversion to various esters. nih.gov

N-Terminal Modifications: While the Z-group is a common protecting group, it can be replaced with other moieties to modulate the properties of the dipeptide. For example, replacing the Z-group with a fluorescent tag like rhodamine B can be accomplished post-synthesis or by using a labeled amino acid during the synthesis. mdpi.com Other N-terminal modifications could include the introduction of different acyl groups or the attachment of polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic profiles.

Side-Chain Modifications of Tryptophan and Valine Residues

The side chains of tryptophan and valine offer further opportunities for derivatization.

Tryptophan Side-Chain Modifications: The indole ring of tryptophan is a versatile handle for chemical modification due to its electron-rich nature. nih.gov It can undergo various reactions such as oxidation, halogenation, or alkylation. researchgate.net For instance, selective modification at different positions of the indole ring can be achieved using specific reagents and reaction conditions, allowing for the introduction of probes or other functional groups. thieme-connect.com

Incorporation into Peptidomimetic Scaffolds and Hybrid Molecules

The dipeptide this compound serves as a valuable building block for the synthesis of more complex molecules, including peptidomimetics and hybrid constructs. Peptidomimetics are designed to mimic the structural and functional aspects of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. mdpi.com The tryptophan (Trp) residue, with its bulky, hydrophobic indole side chain, and the valine (Val) residue are frequently found in the "hot spot" interfaces of protein-protein interactions (PPIs). chemrxiv.orgnih.gov Consequently, scaffolds presenting these side chains in a specific spatial orientation are of significant interest in drug discovery.

The this compound unit can be incorporated into various scaffolds designed to mimic secondary protein structures like β-turns, β-sheets, and α-helices. mdpi.comchemrxiv.org For instance, a pyrimidodiazepine skeleton has been proposed as a versatile core from which scaffolds mimicking these three major secondary structures can be derived. chemrxiv.org The tryptophan and valine side chains could be appended to such a scaffold to project their key pharmacophoric features in a defined orientation, targeting a specific PPI. Similarly, terphenyl-based scaffolds can mimic the presentation of side chains on one face of an α-helix, a common motif in PPIs. d-nb.info The Z-protecting group on the tryptophan residue allows for controlled, stepwise elongation of the peptide chain or attachment to the core scaffold, while the C-terminal carboxylic acid provides a handle for further modification or linkage.

The synthesis of hybrid molecules, where the peptide fragment is conjugated to another chemical entity like a fluorophore or a small molecule drug, is another important application. nih.govmdpi.com For example, a rhodamine B fluorophore has been successfully conjugated to the N-terminus of a Trp-containing peptide to create a bioactive hybrid molecule. mdpi.com In a similar fashion, the N-terminal Z-group of this compound could be selectively removed, and the exposed amine could be coupled to various molecules to create novel hybrid structures. Furthermore, late-stage functionalization techniques, such as the rhodium-catalyzed C(7)-H maleimidation of the tryptophan indole ring, offer a pathway to create complex peptide-small molecule hybrids under mild conditions. nih.gov This approach allows for the direct modification of the Trp residue within the dipeptide, opening avenues for creating diverse molecular probes or bifunctional molecules.

Green Chemistry Principles in this compound Synthesis

Solvents constitute the largest portion of waste in peptide synthesis, particularly in the washing steps of SPPS. acs.org The most commonly used solvents, DMF and dichloromethane (DCM), are associated with significant health and environmental hazards. rsc.orgtandfonline.com Research has therefore focused on identifying and validating greener alternative solvents. acs.org The ideal green solvent should effectively dissolve reagents, enable efficient reactions, and adequately swell the solid-phase resin, all while being non-toxic and derived from renewable sources if possible. acs.org

Several alternative solvents have been investigated with varying degrees of success. Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as promising replacements. acs.orgbiotage.com Bio-derived solvents such as γ-valerolactone (GVL) and propylene (B89431) carbonate (PC) have also been successfully used in peptide synthesis, replacing DMF and DCM in both coupling and deprotection steps. rsc.orgacs.org However, no single solvent has emerged as a universal replacement, and challenges such as poor resin swelling or reagent solubility can arise. researchoutreach.org To overcome this, the use of solvent mixtures, such as anisole/DMSO, has been explored and shown to be effective, sometimes even outperforming DMF in flow chemistry applications. tandfonline.comchemrxiv.org

Table 1: Comparison of Traditional and Green Solvents in Peptide Synthesis

| Solvent | Type | Key Advantages | Key Disadvantages | Citations |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional (Polar Aprotic) | Excellent solubilizing properties for reagents and peptides. | Reprotoxic; classified as a Substance of Very High Concern (SVHC). tandfonline.com | tandfonline.com |

| Dichloromethane (DCM) | Traditional (Chlorinated) | Good for resin swelling and dissolving protected amino acids. | Carcinogenic potential; environmental persistence. tandfonline.comresearchoutreach.org | tandfonline.comresearchoutreach.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative (Ether) | Lower toxicity than DMF/NMP; good crude purity in test syntheses. biotage.com | Can have lower solubility for some amino acids. researchoutreach.orgbiotage.com | researchoutreach.orgacs.orgbiotage.com |

| γ-Valerolactone (GVL) | Green Alternative (Bio-derived) | Derived from biomass; can dissolve reagents and swell resins. acs.orgnih.gov | Potential for ring-opening side reactions with basic reagents. tandfonline.com | acs.orgtandfonline.comnih.gov |

| Propylene Carbonate (PC) | Green Alternative (Carbonate) | Can be used for all steps (coupling, deprotection, washing); recyclable. rsc.orgacs.org | May require specific resin types (e.g., ChemMatrix) for optimal results. rsc.orgacs.org | rsc.orgacs.org |

| Anisole/DMSO Mixture | Green Alternative (Mixture) | Outperforms DMF in some flow chemistry applications; recyclable. chemrxiv.org | Requires careful tuning of solvent ratios for different steps. chemrxiv.org | chemrxiv.org |

This table is interactive and allows for sorting and filtering of data.

Beyond solvents, the reagents used in peptide synthesis contribute to the process's environmental impact. Traditional coupling reagents, such as those based on benzotriazole (B28993) (e.g., HBTU, HOBt), have excellent efficiency but suffer from poor atom economy and potential explosive properties. acs.org The development of greener coupling reagents is a key area of research. One such alternative is propylphosphonic anhydride (B1165640) (T3P®), which has been used for fast and efficient solution-phase peptide synthesis, particularly with Z-protected amino acids, in greener solvents like ethyl acetate. rsc.orgunibo.it

Table 2: Comparison of Traditional and Sustainable Reagents in Peptide Synthesis

| Reagent Type | Traditional Reagent | Sustainable Alternative | Key Advantage of Alternative | Citations |

|---|---|---|---|---|

| Coupling Reagent | HBTU / HOBt | Propylphosphonic anhydride (T3P®) | Better atom economy; by-products are water-soluble and easily removed. | acs.orgrsc.orgunibo.it |

| Deprotection Base | Piperidine | 4-Methyl piperidine (4-MP) | Can be used in protocols that reduce the number of wash steps, saving solvent. | advancedchemtech.com |

| Protecting Group | Fmoc / Boc | Z (Benzyloxycarbonyl) group | Can be removed by hydrogenation, a clean and efficient method, especially in solution-phase synthesis. | rsc.orgunibo.it |

This table is interactive and allows for sorting and filtering of data.

Spectroscopic and Advanced Structural Elucidation of Z Trp Val Oh Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution and the solid state. For Z-Trp-Val-OH, NMR provides critical data on bond connectivity, spatial proximity of atoms, and conformational flexibility.

Two-Dimensional NMR Techniques (COSY, TOCSY, NOESY, ROESY) for Structural Assignment

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. Each technique provides a unique layer of information.

Correlation SpectroscopY (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would show correlations between the alpha-proton (Hα) and beta-protons (Hβ) within each amino acid residue, as well as between the amide proton (NH) and the Hα of the same residue. This is the first step in tracing the amino acid spin systems.

Total Correlation SpectroscopY (TOCSY) : TOCSY extends the correlations beyond direct neighbors, revealing entire networks of coupled protons within a single amino acid residue. oregonstate.edu For this compound, a TOCSY experiment would show a cross-peak between the amide proton of Valine and all other protons within the Valine side chain (Hα, Hβ, and Hγ), allowing for the complete assignment of the Valine spin system. Similarly, the entire Tryptophan spin system can be identified from its amide or Hα proton. oregonstate.edu

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) : These techniques are crucial for determining the three-dimensional structure by identifying protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. libretexts.org NOESY and ROESY spectra establish sequential connectivity by showing a cross-peak between the Hα of one residue (e.g., Tryptophan) and the amide proton of the next residue (Valine). These through-space correlations also provide information on the peptide's secondary structure and the relative orientation of the amino acid side chains. libretexts.org For a molecule of the size of this compound, ROESY can be particularly advantageous as it avoids the potential for zero or negative NOE enhancements that can occur for medium-sized molecules.

The following table provides representative, estimated chemical shifts for this compound based on data from similar peptide structures and standard chemical shift values for protected amino acids. thieme-connect.comnih.govubc.ca

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Tryptophan (Trp) | Valine (Val) | Benzyloxycarbonyl (Z) |

|---|---|---|---|

| ¹H Chemical Shifts (ppm) | |||

| NH | ~8.10 (d) | ~7.70 (d) | ~7.60 (d, amide link to Trp) |

| Hα | ~4.50 (m) | ~4.10 (dd) | - |

| Hβ | ~3.15 (m) | ~2.10 (m) | - |

| Hγ | - | ~0.90 (d) | - |

| Indole (B1671886) NH | ~10.85 (s) | - | - |

| Indole Ring | ~7.00 - 7.60 (m) | - | - |

| Benzyl (B1604629) CH₂ | - | - | ~5.05 (s) |

| Benzyl Ring | - | - | ~7.35 (m) |

| ¹³C Chemical Shifts (ppm) | |||

| C=O (peptide) | ~173.0 | - | - |

| C=O (carboxyl) | - | ~174.0 | - |

| C=O (urethane) | - | - | ~156.5 |

| Cα | ~54.0 | ~60.0 | - |

| Cβ | ~27.5 | ~30.5 | - |

| Cγ | ~110.0 (indole) | ~19.0, ~18.5 | - |

| Indole Ring | ~111.0 - 136.0 | - | - |

| Benzyl CH₂ | - | - | ~66.0 |

| Benzyl Ring | - | - | ~127.0 - 137.0 |

Dynamics and Conformation in Solution by NMR

The conformation of a peptide in solution is not static but exists as an equilibrium of different conformers. NMR spectroscopy can probe these dynamics. bmrb.io By measuring NMR parameters such as coupling constants (³J), temperature coefficients of amide protons, and quantitative NOE/ROE intensities, the preferred solution conformation of this compound can be characterized. auremn.org.brnih.gov For instance, the ³J(HNHα) coupling constant is related to the backbone dihedral angle φ via the Karplus equation, providing insight into the backbone structure. The temperature dependence of the amide proton chemical shifts can indicate whether these protons are involved in intramolecular hydrogen bonds (low temperature dependence) or are solvent-exposed (high temperature dependence). This analysis helps to identify stable secondary structures like β-turns, which are common in short, protected peptides.

Solid-State NMR Applications (if relevant for aggregated forms or interactions)

While solution NMR describes the behavior of individual molecules, solid-state NMR (ssNMR) provides high-resolution structural information on this compound in its aggregated, microcrystalline, or amorphous solid forms. github.io This is particularly relevant for studying phenomena like self-assembly or for characterizing the final, purified solid product. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. ethz.ch By measuring interatomic distances and torsion angles in the solid state, ssNMR can reveal the precise packing of molecules in a crystal lattice or the structure of fibrils if the peptide self-assembles. mdpi.com While specific ssNMR studies on this compound are not prominent, the methodology is highly applicable to understanding its solid-phase behavior. github.io

Mass Spectrometry (MS) in Structural Characterization and Purity Assessment

Mass spectrometry is an indispensable tool for verifying the molecular weight and sequence of peptides like this compound. It offers exceptional sensitivity and accuracy.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). auremn.org.br This allows for the determination of the exact mass of the parent ion of this compound. From the exact mass, the unique elemental formula (C₂₅H₂₉N₃O₅) can be unequivocally confirmed, which is a critical step in identity confirmation and purity assessment. auremn.org.br Nominal mass spectrometers would not be able to distinguish it from other molecules that happen to have the same integer mass.

Table 2: Exact Mass of this compound

| Parameter | Value |

|---|---|

| Elemental Formula | C₂₅H₂₉N₃O₅ |

| Theoretical Monoisotopic Mass | 451.21072 Da |

| Typical HRMS Observation (e.g., [M+H]⁺) | 452.21800 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the protonated parent molecule ([M+H]⁺) of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum.

The fragmentation of peptides primarily occurs along the peptide backbone, leading to characteristic "b" and "y" ions. nih.gov A "b" ion contains the N-terminus, while a "y" ion contains the C-terminus. For this compound, the major fragmentation pathway involves cleavage of the peptide bond between Tryptophan and Valine.

Key predicted fragments for this compound include:

b₁ ion : Cleavage after the Tryptophan residue would generate a b-ion corresponding to the Z-Trp fragment.

y₁ ion : The same cleavage would produce a y-ion corresponding to the Val-OH fragment.

Loss of the protecting group : A characteristic fragmentation for Cbz-protected peptides is the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group (C₈H₇O₂, 135 Da). copernicus.org

The presence of these specific fragments in the MS/MS spectrum confirms the sequence as Trp-Val and verifies the integrity of both the peptide backbone and the N-terminal protecting group.

Table 3: Predicted Major MS/MS Fragment Ions for [this compound + H]⁺

| Fragment Ion | Structure | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [this compound + H]⁺ | 452.2 |

| b₁ | [Z-Trp]⁺ | 337.1 |

| y₁ | [H-Val-OH + H]⁺ | 118.1 |

| [M+H - C₇H₈]⁺ | [M+H - Toluene]⁺ | 360.1 |

| Immonium ion (Trp) | 159.1 | |

| Immonium ion (Val) | 72.1 |

Compound Names Mentioned

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-Benzyloxycarbonyl-L-tryptophyl-L-valine |

| Z-Trp-OH | N-Benzyloxycarbonyl-L-tryptophan |

| Val-OH | L-Valine |

| Z-L-Val-L-Trp(Z-Gly)-OH | Nα-Benzyloxycarbonyl-L-valyl-(N-in-benzyloxycarbonylglycyl)-L-tryptophan |

| Toluene | Methylbenzene |

Application in Peptide Mapping and Sequence Verification

Peptide mapping is a cornerstone of protein analytics, employed to confirm the primary structure of a protein or peptide. rapidnovor.com This technique typically involves the chemical or enzymatic cleavage of the molecule into smaller peptide fragments, which are then separated and identified, often using liquid chromatography-mass spectrometry (LC-MS). rapidnovor.comthermofisher.com The resulting "peptide map" or "fingerprint" is a unique signature for a given protein. rapidnovor.comslideshare.net

For a small, protected dipeptide like this compound, peptide mapping serves to verify its amino acid sequence and the integrity of the N-terminal protecting group. While full-scale enzymatic digestion is unnecessary for a dipeptide, the principles of mass-based identification are directly applicable. High-resolution mass spectrometry can precisely determine the molecular weight of the intact this compound, and tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the sequence.

The fragmentation pattern in MS/MS provides definitive evidence for the sequence. For instance, the observation of b- and y-type fragment ions corresponding to the cleavage of the peptide bond between the tryptophan and valine residues would confirm the Trp-Val sequence. Furthermore, the mass of the fragment containing the N-terminus would validate the presence and integrity of the benzyloxycarbonyl (Z) group. This level of verification is crucial in peptide synthesis to ensure that the correct product has been obtained and that no unintended modifications or sequence errors have occurred during the process. nih.gov

In a broader context, the data generated from the analysis of this compound can be incorporated into spectral libraries. These libraries are instrumental in more complex proteomics workflows, where identifying peptides from a large mixture relies on matching experimental spectra to theoretical or previously observed fragmentation patterns. rapidnovor.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformation Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a powerful, non-destructive means to probe the functional groups and conformational states of peptides. mdpi.comresearchgate.net These techniques are sensitive to the vibrational modes of chemical bonds, which are in turn influenced by the molecule's secondary structure and local environment. horiba.com

The amide bands in the vibrational spectra of peptides are particularly informative about the conformation of the peptide backbone. leibniz-fli.de

Amide I (1600-1700 cm⁻¹): This band, arising primarily from the C=O stretching vibration of the peptide bond, is highly sensitive to the secondary structure. mdpi.comresearchgate.net The precise frequency of the Amide I band can differentiate between helical, sheet, turn, and random coil conformations due to variations in hydrogen bonding patterns. mdpi.comresearchgate.net

Amide II (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.comleibniz-fli.de While also sensitive to conformation, it is generally considered less informative than the Amide I band for detailed secondary structure analysis. researchgate.net

Amide III (1220-1310 cm⁻¹): This is a complex band involving C-N stretching, N-H bending, and other vibrations. horiba.comresearchgate.net Its interpretation can be challenging but can provide complementary information to the Amide I and II bands.

For this compound, analysis of these amide bands can reveal the preferred backbone conformation in the solid state or in solution. The presence of strong intermolecular hydrogen bonds, for example, would be reflected in shifts of these bands to lower wavenumbers.

| Amide Band | Typical Frequency Range (cm⁻¹) | Primary Vibrational Modes |

| Amide I | 1600-1700 | C=O stretching |

| Amide II | 1510-1580 | N-H bending, C-N stretching |

| Amide III | 1220-1310 | C-N stretching, N-H bending |

The benzyloxycarbonyl (Z) group has characteristic vibrational modes that can be identified in the FTIR and Raman spectra of this compound. The aromatic ring of the benzyl group will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The urethane (B1682113) carbonyl (C=O) stretching vibration of the Z-group will appear in the Amide I region, often at a higher frequency than the peptide C=O stretch, and can be distinguished. The C-O stretching vibrations of the urethane linkage will also be present. These signals confirm the presence and structural integrity of the protecting group.

Similarly, the tryptophan side chain's indole ring has its own set of characteristic vibrational bands. For instance, the Fermi doublet of tryptophan is observed around 1340 and 1360 cm⁻¹. horiba.com The analysis of these bands can provide information on the local environment and interactions of the side chain. horiba.com

Analysis of Amide I, II, and III Bands for Backbone Conformation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. unito.itwikipedia.org This technique is particularly well-suited for studying the secondary structure of peptides and proteins in solution. wikipedia.orgmdpi.com

The CD spectrum of a peptide is dominated by the contributions from the chiral α-carbon atoms of the amino acids and the chirality induced in the peptide bonds by the folded structure. The far-UV region of the CD spectrum (typically 190-250 nm) is characteristic of the peptide backbone conformation. wikipedia.org For example, α-helical structures exhibit characteristic negative bands around 222 nm and 208 nm and a positive band around 195 nm. researchgate.net β-sheets show a negative band around 218 nm and a positive band around 195 nm.

For a small dipeptide like this compound, the CD spectrum will be a composite of the contributions from the individual chiral centers (Trp and Val) and any preferred solution conformation that introduces additional chirality. The aromatic side chain of tryptophan also contributes to the CD spectrum in the near-UV region (260-320 nm), which can provide information about the local environment and tertiary structure in larger proteins. unito.itnih.gov By analyzing the CD spectrum of this compound, researchers can gain insights into its conformational preferences in different solvent environments, which can be indicative of its propensity to adopt specific secondary structural elements in a larger peptide chain.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. iisc.ac.inresearchgate.net By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, a detailed electron density map can be generated, from which the positions of all atoms in the molecule can be determined. plos.org

The crystal structure of this compound would provide a wealth of information about its solid-state conformation. This includes the precise bond lengths, bond angles, and torsion angles of the peptide backbone and the side chains. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding and van der Waals contacts, which dictate how the molecules pack in the crystal lattice. iisc.ac.innih.govnih.gov

Studying the crystal structures of complexes of this compound, for instance, with metal ions or other small molecules, could provide insights into its binding capabilities and how its conformation might be influenced by interactions with other species. This information is valuable for understanding the role of such dipeptide fragments in the context of larger biological systems and for the design of new molecules with specific binding properties.

| Technique | Information Obtained |

| Peptide Mapping (MS) | Primary sequence verification, integrity of protecting group. rapidnovor.com |

| Vibrational Spectroscopy (FTIR, Raman) | Functional group analysis, backbone conformation (Amide bands), side chain environment. mdpi.comhoriba.com |

| Circular Dichroism (CD) | Secondary structure propensities in solution, chiral environment. unito.itwikipedia.org |

| X-ray Crystallography | Atomic-resolution 3D structure, intermolecular interactions. iisc.ac.inplos.org |

Determination of Solid-State Molecular Geometry and Crystal Packing

The molecular geometry of this compound is expected to be characterized by an extended backbone conformation, a common feature in many linear peptides. The torsion angles of the peptide backbone (φ, ψ) and the side chains (χ) will adopt values that minimize steric clashes, particularly between the bulky indole group of tryptophan and the isopropyl group of valine. The benzyloxycarbonyl group at the N-terminus introduces a significant aromatic moiety, which plays a crucial role in the crystal packing through π-π stacking interactions. researchgate.net

In the solid state, molecules of this compound would likely arrange in a highly ordered, repeating lattice. The crystal packing is anticipated to be dominated by a network of intermolecular hydrogen bonds. Specifically, the carboxylic acid moiety (-OH) of one molecule will act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, while the N-H group of the peptide bond will also participate in hydrogen bonding. researchgate.net This head-to-tail arrangement is a characteristic feature of dipeptide crystal structures. researchgate.net Furthermore, the aromatic rings of the Z-group and the tryptophan side chain are expected to engage in various π-π interactions, including parallel-displaced and T-shaped arrangements, which further stabilize the crystal lattice. researchgate.net

Based on data from analogous N-protected dipeptides, a hypothetical set of crystallographic parameters for this compound is presented below. This data is derived from known structures of similar compounds and serves as a predictive model.

| Parameter | Predicted Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~9.5 |

| b (Å) | ~14.1 |

| c (Å) | ~19.5 |

| α, β, γ (°) | 90, 90, 90 |

| Z (molecules/unit cell) | 4 |

This table is a predictive model based on crystallographic data of analogous compounds like Ac-Leu-Trp-Val-OMe. iisc.ac.in

Analysis of Intermolecular and Intramolecular Interactions

The stability and conformational preferences of this compound are governed by a hierarchy of non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). These interactions can be elucidated through a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT). researchgate.netacs.org

Intramolecular Interactions: Computational studies on the related Val-Trp dipeptide have shown the potential for the formation of stable intramolecular hydrogen bonds. researchgate.netajol.info These interactions can lead to either folded or extended conformations of the peptide backbone. In the case of this compound, a likely intramolecular hydrogen bond could exist between the N-H of the valine residue and the carbonyl oxygen of the benzyloxycarbonyl group, or between the tryptophan N-H and the C-terminal carbonyl oxygen, leading to the formation of β-turn-like structures. iisc.ac.in The presence of such bonds can be inferred from NMR studies through the analysis of nuclear Overhauser effects (NOEs), which provide through-space distance information between protons. acs.orgnih.gov

Intermolecular Interactions: In the aggregated or solid state, intermolecular forces are dominant. The primary interactions include:

Hydrogen Bonding: As mentioned, strong hydrogen bonds will form between the carboxylic acid group of one molecule and the peptide backbone of another. The indole N-H of the tryptophan side chain also provides an additional hydrogen bond donor site. researchgate.netiisc.ac.in

π-π Stacking: The aromatic rings of the benzyloxycarbonyl group and the tryptophan indole ring are key contributors to intermolecular stability through π-π stacking. These interactions are crucial for the self-assembly and packing of aromatic peptides. researchgate.net

A DFT study on the Val-Trp dipeptide predicted several possible intramolecular hydrogen bonds that stabilize its conformation. researchgate.netajol.info A summary of these predicted interactions, which can be extrapolated to this compound, is provided in the table below.

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

| Intramolecular H-Bond | Valine N-H | Z-group C=O | ~2.8 - 3.2 |

| Intramolecular H-Bond | Tryptophan N-H | Valine C=O | ~2.9 - 3.3 |

| Intermolecular H-Bond | Carboxyl O-H | Peptide C=O | ~2.6 - 2.8 |

| Intermolecular H-Bond | Indole N-H | Carboxyl C=O | ~2.7 - 3.0 |

| π-π Stacking | Trp Indole Ring | Z-group Benzyl Ring | ~3.4 - 3.8 (centroid-centroid) |

This table is based on computational predictions for Val-Trp and related protected dipeptides. researchgate.netresearchgate.net

Advanced Microscopy Techniques for Self-Assembled Structures

N-protected dipeptides, particularly those containing aromatic residues, are known to self-assemble in solution to form a variety of ordered supramolecular structures. iucr.orgnih.gov Advanced microscopy techniques are indispensable for visualizing these nanoscale and microscale architectures in their native-like state.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Supramolecular Assemblies

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for the high-resolution imaging of biological and soft-matter specimens, including self-assembled peptide nanostructures. rsc.orgnih.gov The key advantage of Cryo-TEM is that it allows for the visualization of samples in a vitrified, hydrated state, thus preserving the native morphology of the assemblies that would otherwise be destroyed by conventional electron microscopy preparation techniques. nih.govreading.ac.uk

For this compound, self-assembly in aqueous or mixed-solvent systems is expected to be driven by a combination of hydrogen bonding and hydrophobic interactions, including π-π stacking of the aromatic moieties. nih.gov Studies on similar N-Cbz protected di- and tripeptides have demonstrated the formation of various morphologies, such as nanofibers, nanotubes, and hydrogels. nih.gov For example, Cbz-Phe-Phe-OH has been shown to form fibrous structures. nih.gov Similarly, Z-Trp-OH on its own can form flower-like morphologies. researchgate.net

In a typical Cryo-TEM experiment for this compound, a solution of the peptide would be applied to a TEM grid, blotted to create a thin film, and then rapidly plunged into a cryogen like liquid ethane. This process vitrifies the water, trapping the self-assembled structures in a layer of amorphous ice. researchgate.net The sample is then imaged at cryogenic temperatures.

Based on studies of analogous compounds, this compound could potentially form several types of supramolecular assemblies, the morphology of which would be highly dependent on factors such as concentration, pH, and solvent composition.

| Potential Supramolecular Structure | Expected Morphology in Cryo-TEM | Driving Forces |

| Nanofibers/Nanoribbons | Long, entangled, or aligned fibrillar structures with uniform diameters. | β-sheet formation via intermolecular H-bonding, π-π stacking along the fiber axis. |

| Nanotubes | Hollow, cylindrical structures, often with well-defined inner and outer diameters. researchgate.net | Chiral packing of the dipeptide molecules leading to helical twisting and tube formation. |

| Vesicles/Micelles | Spherical or ellipsoidal structures, potentially with a bilayer arrangement. | Amphiphilic nature of the molecule leading to segregation of hydrophobic and hydrophilic domains. |

| Hydrogels | A 3D network of entangled nanofibers or nanotubes that immobilize the solvent. | Extensive intermolecular interactions leading to a percolated network. |

This table outlines potential self-assembled structures for this compound based on observations of similar protected dipeptides. nih.govresearchgate.netresearchgate.net

The high-resolution capabilities of modern Cryo-EM could even reveal the molecular packing within these assemblies, providing unprecedented insight into the mechanisms of peptide self-assembly. rsc.org

Biochemical and Enzymatic Activity Studies of Z Trp Val Oh

Z-Trp-Val-OH as an Enzyme Substrate or Inhibitor

The interaction of this compound with enzymes is largely governed by the specificity of the enzyme's active site. The bulky, hydrophobic side chains of tryptophan and valine, along with the N-terminal protecting group, are key features recognized by certain proteases.

Specificity Profiling of Proteases and Peptidases (e.g., Thermolysin, Cathepsin B)

While direct enzymatic studies on this compound are not extensively documented in publicly available literature, its potential reactivity can be inferred from the known substrate specificities of relevant proteases.

Thermolysin: This thermostable metalloendopeptidase from Bacillus thermoproteolyticus preferentially hydrolyzes peptide bonds on the N-terminal side of large, hydrophobic amino acid residues such as leucine (B10760876), phenylalanine, and valine. researchgate.netebi.ac.uk Given this specificity, thermolysin could potentially recognize and cleave the tryptophyl-valine bond in this compound. Studies on various synthetic peptides have confirmed that thermolysin's active site has a high affinity for hydrophobic residues. nih.govnih.gov For instance, a crystallographic study showed that the dipeptide Val-Trp, a product of hydrolysis, occupies the S1'-S2' subsites of the thermolysin active site, which is consistent with the enzyme's specificity requirements. researchgate.net The N-terminal Z-group, however, might influence the binding orientation and susceptibility to cleavage.

Cathepsin B: This lysosomal cysteine protease exhibits both endopeptidase and carboxydipeptidase activities. hzdr.de Its substrate specificity is pH-dependent. At neutral pH, cathepsin B shows a preference for cleaving peptides with tryptophan at the P2 position (the second residue N-terminal to the scissile bond). nih.gov However, this compound is N-terminally blocked, which would prevent it from acting as a typical substrate for the exopeptidase activity of cathepsin B. hzdr.de Furthermore, studies on fluorogenic substrates have shown that modifying the P3 residue to valine can result in no observable cathepsin B activity. nih.govacs.org This suggests that this compound is unlikely to be an efficient substrate for cathepsin B and may act as a competitive inhibitor, although specific inhibitory studies have not been reported.

Mechanistic Enzymology of this compound Cleavage or Formation

The mechanisms of cleavage or formation of peptides like this compound are rooted in the catalytic strategies of the enzymes involved.

Cleavage Mechanism: If cleaved by thermolysin, the mechanism would involve its characteristic metalloprotease action. The active site contains a zinc ion coordinated by two histidine residues and a glutamate (B1630785) residue (HEXXH motif), with another glutamate acting as the catalytic residue. ebi.ac.ukresearchgate.net This catalytic glutamate facilitates the attack of a water molecule on the carbonyl carbon of the scissile peptide bond (Trp-Val), leading to hydrolysis. researchgate.net

Formation (Enzymatic Synthesis): Proteases can also catalyze the synthesis of peptide bonds under specific, non-hydrolytic conditions (e.g., in organic solvents with low water content). nih.gov This process, known as reversed proteolysis, has been demonstrated with enzymes like subtilisin Carlsberg. A study using the closely related acyl donor Z-Val-Trp-OMe showed that subtilisin Carlsberg could catalyze peptide bond formation with various amino acid derivatives as nucleophiles. nih.gov The yields were generally higher in acetonitrile (B52724) with low water concentration compared to aqueous solutions. nih.gov This suggests that a similar chemo-enzymatic synthesis of this compound or related peptides is mechanistically feasible.

Kinetic Characterization of Enzymatic Reactions (K_m, k_cat, K_i)

Specific kinetic parameters (Michaelis constant, K_m; turnover number, k_cat; inhibition constant, K_i) for the interaction of this compound with proteases are not available in the reviewed literature. However, data from related substrates and inhibitors provide a framework for understanding how such interactions are quantified.

Kinetic values are crucial for defining an enzyme's efficiency and a substrate's or inhibitor's potency. For example, the specificity constant (k_cat/K_m) measures how efficiently an enzyme converts a substrate to a product. For inhibitors, a low K_i value indicates high-affinity binding to the enzyme. nih.govfrontiersin.org

To illustrate, the tables below present kinetic data for representative substrates and inhibitors of thermolysin and cathepsin B, demonstrating the range of values observed for these enzymes.

Table 1: Kinetic Parameters of Selected Substrates for Thermolysin and Cathepsin B This table presents data for compounds related to this compound to provide context, as specific data for this compound is not available.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Reference(s) |

|---|---|---|---|---|---|---|

| Thermolysin | FA-Gly-Leu-Ala | 1100 | 35 | 3.2 x 10⁴ | 7.5 | researchgate.net |

| Thermolysin | FA-Phe-Leu-Ala | 100 | 0.8 | 8.0 x 10³ | 7.5 | researchgate.net |

| Cathepsin B | Z-Phe-Arg-AMC | 23 | - | - | 5.5 | mdpi.com |

| Cathepsin B | Z-Phe-Arg-AMC | 33 | - | - | 7.4 | mdpi.com |

| Cathepsin B | Z-Arg-Arg-AMC | - | - | 1.1 x 10⁵ | 7.2 | acs.org |

| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | 4.3 x 10⁵ | 7.2 | acs.org |

FA: Furylacryloyl, Z: Benzyloxycarbonyl, AMC: 7-Amino-4-methylcoumarin

Table 2: Inhibition Constants (K_i) of Selected Inhibitors for Cathepsin B This table presents data for compounds related to this compound to provide context, as specific data for this compound is not available.

| Enzyme | Inhibitor | K_i (nM) | pH | Inhibition Type | Reference(s) |

|---|---|---|---|---|---|

| Cathepsin B | Leupeptin | 7 | 4.3 - 6.0 | Competitive | nih.gov |

| Cathepsin B | CA-074 | 22 | 4.6 | Irreversible | acs.orgresearchgate.net |

| Cathepsin B | CA-074 | 1980 | 7.2 | Irreversible | acs.orgresearchgate.net |

| Cathepsin B | Z-Arg-Lys-AOMK | 130 | 7.2 | Irreversible | nih.gov |

Role in Peptide Cyclization and Post-Translational Modification Mimicry

The dipeptide this compound can be considered a structural element in the context of larger peptides undergoing cyclization or as a molecule where the Z-group mimics a post-translational modification.

Exploration of Peptide Cyclase Substrate Scope

Peptide cyclases are enzymes that catalyze the formation of cyclic peptides, which often exhibit enhanced stability and biological activity. mdpi.com The substrate scope of these enzymes is a critical area of research. While a dipeptide like this compound is too short to be a direct substrate for most known head-to-tail cyclases, the Trp-Val motif within a longer linear peptide precursor could be relevant.

PatG Macrocyclase: This enzyme, involved in cyanobactin biosynthesis, is known for its broad substrate tolerance. nih.govnih.govacs.org However, studies creating peptide libraries have shown that aromatic amino acids like tryptophan are not always well-tolerated at certain positions, potentially reducing cyclization efficiency. researchgate.net

SurE Peptide Cyclase: This enzyme is essential for producing surugamide antibiotics. nih.gov An investigation into its N-terminal substrate specificity revealed that it could utilize a variety of amino acids. nih.govrsc.org Notably, a tryptophan-containing variant was cyclized effectively, showing a significant increase in the rate of catalysis compared to some other residues. nih.gov In contrast, a valine variant showed a more modest 1.5-fold improvement in the initial rate. nih.gov This suggests that a linear peptide with an N-terminal Trp-Val sequence could be a viable, and potentially favorable, substrate for cyclization by a SurE-like enzyme, assuming the N-terminal protecting group was absent.

SPASM Domain Radical SAM Peptide Cyclase: A distinct class of cyclases uses a radical mechanism to form unusual cross-links. One such enzyme creates a covalent bond between lysine (B10760008) and tryptophan residues. nih.gov This enzyme showed strict specificity for Lys and Trp and could not substitute them with other residues like alanine (B10760859) or phenylalanine. nih.gov This highlights how some cyclases have highly specific requirements for tryptophan.

Table 3: Substrate Tolerance of Select Peptide Cyclases for Tryptophan and Valine

| Enzyme | Preferred Residues/Motifs | Tryptophan (Trp) Tolerance | Valine (Val) Tolerance | Reference(s) |

|---|---|---|---|---|

| PatG Macrocyclase | Broad tolerance, but requires Pro or thiazoline (B8809763) at C-terminus of core peptide. | Accepted, but can reduce cyclization efficiency at certain positions. | Generally well-tolerated. | nih.govresearchgate.netrsc.org |

| SurE Peptide Cyclase | Tolerates various N-terminal residues. | Utilized effectively; shows a substantial increase in catalytic rate. | Utilized efficiently; shows a ~1.5x rate improvement. | nih.govrsc.org |

| KW_Cyclase (Radical SAM) | Strict specificity for a Lys and Trp pair within the peptide. | Essential substrate; cannot be substituted. | Not a substrate for the cross-linking reaction. | nih.gov |

Modulation of Molecular Pathways (at the cellular/molecular level)

There is no direct evidence in the reviewed scientific literature that this compound modulates specific molecular pathways at the cellular level. Its biological effects would likely be mediated through its interaction with specific protein targets, such as the proteases discussed above.

If this compound were to function as a potent and selective inhibitor of a particular enzyme, it could consequently modulate the downstream pathways regulated by that enzyme. For example, peptide-based inhibitors are increasingly being developed to disrupt protein-protein interactions or inhibit key signaling enzymes like kinases, thereby affecting pathways involved in cell proliferation, signaling, and apoptosis. frontiersin.orgmdpi.comnih.gov Cyclic peptides, in particular, have been identified as state-selective inhibitors of GTPases like Gαs, demonstrating the potential for peptide scaffolds to fine-tune cellular signaling. biorxiv.org

Furthermore, computationally designed peptides have shown promise in targeting key regulators of apoptosis, such as the Bax protein. uva.nl By binding to specific domains, these peptides can modulate protein conformation and inhibit pathological cell death pathways. uva.nl While this compound itself has not been studied in this context, its constituent amino acids are important biological motifs. Tryptophan, for instance, is a crucial component in peptides that bind to protein surfaces and is a precursor to the neurotransmitter serotonin (B10506). nih.govbeilstein-journals.org However, the activity of the free amino acid is distinct from that of the dipeptide.

Influence on Tryptophan Metabolism Pathways (e.g., Indole (B1671886) Pathway)

Tryptophan (Trp) is an essential amino acid that serves as a crucial precursor for the synthesis of proteins and a variety of bioactive compounds. Its metabolism is primarily governed by three major routes: the kynurenine (B1673888) pathway, the serotonin pathway, and the indole pathway. google.com The kynurenine pathway is the principal route, accounting for over 95% of tryptophan degradation and producing metabolites involved in inflammation and immune response. google.com The serotonin pathway yields the neurotransmitter serotonin and the hormone melatonin.

The indole pathway is largely dependent on the gut microbiota, which converts tryptophan into indole and its derivatives, such as indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA). google.com These microbial metabolites are recognized for their role in regulating gastrointestinal homeostasis and immune responses.

Currently, specific studies detailing the direct influence or modulatory role of the N-benzyloxycarbonyl-L-tryptophyl-L-valine dipeptide (this compound) on the enzymes or intermediates of the tryptophan metabolism pathways, including the indole pathway, are not extensively documented in publicly available scientific literature. Further research is required to determine if this compound acts as a substrate, inhibitor, or modulator for key enzymes like indoleamine-2,3-dioxygenase (IDO), tryptophan-2,3-dioxygenase (TDO), or microbial tryptophanase.

Interaction with Cellular Components in in vitro Systems

While direct studies on this compound are limited, research on structurally similar dipeptides provides insight into its potential interactions with cellular components in in vitro settings. The tryptophan residue, with its bulky indole side chain, and the hydrophobic valine residue are known to be important for the interaction of peptides with biological molecules, including enzymes and cell membranes.

A notable example comes from studies on the angiotensin-I-converting enzyme (ACE), a key regulator of blood pressure. In vitro experiments have demonstrated that N-terminally protected dipeptides containing a C-terminal tryptophan can act as ACE inhibitors. Specifically, a close analog of this compound, the compound Z-Pro-Val-Trp, which substitutes proline for tryptophan at the N-terminal side but maintains the core Val-Trp sequence, was found to be a potent inhibitor of ACE. The inhibitory activity of this and related peptides highlights the importance of the C-terminal dipeptide sequence in binding to the enzyme's active site.

The table below summarizes the in vitro inhibitory activity of several related synthetic peptides on angiotensin-converting enzyme, demonstrating the critical role of the amino acid composition for enzymatic interaction.

| Compound | IC₅₀ (µM) | Relative Inhibitory Potency |

| Z-Pro-Val-Trp | 2.9 | High |

| Z-Pro-Leu-Trp | 18 | Moderate |

| Z-Pro-Gly-Trp | Scarcely inhibitory | Very Low |

| Pro-Leu-Trp | 130 | Low |

| Leu-Trp | 220 | Low |

This table presents the half-maximal inhibitory concentration (IC₅₀) of various peptides against angiotensin-I-converting enzyme (ACE) as reported in the literature.

These findings suggest that this compound, by virtue of its Val-Trp sequence, has the potential to interact with the active sites of specific enzymes. The hydrophobic and aromatic nature of its constituent amino acids may also facilitate interactions with other cellular components, such as membrane-bound receptors or lipid bilayers, a common feature of tryptophan-containing peptides.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Correlation of Structural Features with Biochemical Function

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For dipeptides like this compound, the key structural features determining its function are the N-terminal protecting group, the specific amino acid side chains, their sequence, and the C-terminal group.

The biochemical function of peptides containing valine and tryptophan is strongly correlated with their structural attributes. The hydrophobic character of both the valine and tryptophan residues often plays a significant role in the biological activity of peptides, facilitating interactions with hydrophobic pockets in enzymes or receptors.

SAR analysis of ACE inhibitors provides a clear example of how molecular structure correlates with biochemical function in peptides related to this compound. The data reveals several key correlations:

Penultimate Amino Acid Side Chain: The size and hydrophobicity of the amino acid adjacent to the C-terminal tryptophan are critical for ACE inhibitory activity. The substitution of leucine with valine in the Z-Pro-X-Trp series (comparing Z-Pro-Leu-Trp with Z-Pro-Val-Trp) resulted in a more than 6-fold increase in potency (IC₅₀ of 18 µM vs. 2.9 µM). This suggests that the branched side chain of valine provides a better fit into a specific pocket (the S₁' subsite) of the ACE active site. When valine was replaced by glycine, which has only a hydrogen atom as its side chain, the inhibitory activity was nearly abolished.

N-terminal Protection: The presence of the N-terminal benzyloxycarbonyl (Z) group significantly enhances activity. The unprotected tripeptide Pro-Leu-Trp was approximately 7-fold less potent than its Z-protected counterpart, Z-Pro-Leu-Trp. This lipophilic group can contribute to binding through hydrophobic interactions and also protects the peptide from degradation by aminopeptidases.

C-terminal Residue: The tryptophan residue at the C-terminus is a recurring feature in many potent ACE inhibitors discovered from natural sources, indicating the importance of its bulky, aromatic indole ring for anchoring the peptide in the enzyme's active site.

The following table illustrates the structure-activity relationship for ACE inhibition based on modifications to the peptide backbone.

| Compound | Structural Modification | IC₅₀ (µM) | Observed Effect on Activity |

| Z-Pro-Val-Trp | Valine at P1' position | 2.9 | Highest activity in series |

| Z-Pro-Leu-Trp | Leucine at P1' position | 18 | Moderate activity |

| Z-Pro-Gly-Trp | Glycine at P1' position | Scarcely inhibitory | Activity nearly abolished |

This table demonstrates the correlation between the side chain of the penultimate amino acid and the biochemical function (ACE inhibition). Data is from Maruyama et al., 1987.

These SAR studies underscore that the specific sequence and chemical nature of the amino acids in this compound, combined with its N-terminal modification, are key determinants of its potential biochemical functions.

Molecular Interaction and Recognition Mechanisms Involving Z Trp Val Oh

Self-Assembly and Supramolecular Architectures

The spontaneous organization of peptide-based molecules into ordered, large-scale structures is a phenomenon driven by a delicate balance of non-covalent interactions. For protected dipeptides like Z-Trp-Val-OH, this process leads to the formation of diverse supramolecular architectures.

The self-assembly of protected dipeptides is a hierarchical process initiated and stabilized by a combination of key non-covalent forces. The primary driving forces include:

Hydrogen Bonding: The peptide backbone, with its amide (-CONH-) and terminal carboxyl (-COOH) groups, facilitates the formation of extensive hydrogen bond networks. These interactions are fundamental to creating stable, repeating secondary structures, such as β-sheets, which often serve as the foundational framework for larger assemblies. mdpi.com

π-π Stacking: Aromatic moieties, such as the indole (B1671886) ring of tryptophan and the benzyl (B1604629) group of the Z-protector, engage in π-π stacking interactions. This is a crucial driving force for the association of molecules, providing stability and directionality to the assembly process. mdpi.comnih.gov The carboxybenzyl (Z) group, in particular, has been shown to facilitate the formation of various nanostructures in dipeptides. frontiersin.org

The assembly pathway can be concentration-dependent, sometimes involving the fusion of smaller vesicles at low concentrations or the bending and closure of larger bilayer structures at higher concentrations. acs.org The final morphology—be it fibers, nanotubes, vesicles, or hydrogels—is a result of the intricate balance between these competing and cooperating interactions. acs.org

N-terminal protecting groups are not merely passive components for synthesis but are active directors of self-assembly behavior. researchgate.net Their size, aromaticity, and hydrogen-bonding capacity profoundly influence the final supramolecular architecture. nih.govfrontiersin.org The carboxybenzyl (Z) group in this compound plays a pivotal role, primarily through π-π stacking and hydrophobic interactions. nih.govfrontiersin.org

Research comparing different protecting groups demonstrates their distinct effects on dipeptide assembly. For instance, the fluorenylmethoxycarbonyl (Fmoc) group is widely used and known to promote the formation of fibrous structures and hydrogels due to strong π-stacking of the fluorenyl rings. nih.govfrontiersin.org In contrast, the tert-butyloxycarbonyl (Boc) group, being aliphatic and bulky, can lead to different morphologies, sometimes failing to form gels where their Fmoc-counterparts succeed. frontiersin.org Studies on modified single amino acids, such as Z-Trp-OH, have shown they can self-assemble into well-defined structures like fibers and flower-like morphologies, highlighting the strong influence of the Z-group. researchgate.netchemrxiv.org

| Protecting Group | Key Interaction Type | Common Resulting Morphology | Reference |

|---|---|---|---|

| Carboxybenzyl (Z) | π-π Stacking, Hydrophobic | Nanowires, Fibers, Nanotoroids, Hydrogels | frontiersin.org |

| Fluorenylmethoxycarbonyl (Fmoc) | Strong π-π Stacking | Fibrous Structures, Nanocylinders, Hydrogels | nih.govfrontiersin.org |

| tert-Butyloxycarbonyl (Boc) | Hydrophobic, Steric Hindrance | Spherical Assemblies, Organogels (less common as hydrogelator) | mdpi.comfrontiersin.org |

| Naphthalene (Nap) | π-π Stacking, Hydrophobic | Hollow Tubes, Micelles, Hydrogels | nih.govfrontiersin.org |

Mechanism of Self-Assembly of Protected Dipeptides

Interactions with Other Biomolecules (Non-Enzymatic)

While specific transport studies for this compound are not documented, the behavior of its constituent amino acids provides significant insight into its potential interactions. The tryptophan residue is particularly important for interactions at biological interfaces, such as cell membranes. mdpi.com

Tryptophan-Mediated Interactions: The indole side chain of tryptophan can anchor peptides and proteins to the lipid bilayer interface. It does so through a combination of hydrophobic interactions with lipid tails and hydrogen bonding or cation-π interactions with lipid headgroups. mdpi.comacs.org Tryptophan can act as both a hydrogen-bond donor (via its NH group) and an acceptor (via its aromatic ring). mdpi.com Studies on proteins like the lactose (B1674315) permease show that tryptophan can stack against the hydrophobic face of sugar rings, playing a direct role in substrate binding. embopress.org

Valine-Mediated Interactions: The hydrophobic valine side chain contributes to binding through non-specific hydrophobic interactions, often by positioning itself on the exterior of a structure to interact with hydrophobic pockets on a protein surface or within a membrane. mdpi.com

Carrier proteins such as PepT1 and PepT2 are responsible for the uptake of di- and tripeptides, though this is an active transport process. bachem.com The binding event itself, however, relies on the recognition of the peptide structure by the carrier's binding pocket.

The carboxylate and amino groups of the peptide backbone are primary sites for chelation of metal ions. mdpi.comrsc.org Additionally, the side chains of both tryptophan and valine can influence the stability and structure of these complexes.

Theoretical and experimental studies on individual amino acids reveal distinct affinities for various metal ions. Tryptophan's indole ring can participate in cation-π interactions, adding to the stability of metal complexes. mdpi.comresearchgate.net The fragmentation of metal-amino acid complexes shows that sodium complexes tend to be weaker than those with lithium or silver. researchgate.net In ternary complexes involving ATP, metal ions, and amino acids, those with tryptophan show enhanced stability due to intramolecular stacking between the indole and purine (B94841) rings. ias.ac.in

| Amino Acid | Interacting Metal Ions | Primary Interaction Sites | Observed Trend/Interaction Type | Reference |

|---|---|---|---|---|

| Tryptophan | Li+, Na+, Ag+, Cu2+, Zn2+, Fe3+, etc. | Carboxylate (COO-), Amino (NH2), Indole Ring (π-system) | Forms stable complexes; affinity for metal cations is relatively high among amino acids. Indole ring participates in cation-π interactions. | mdpi.comresearchgate.netias.ac.in |

| Valine | Li+, Na+, Ag+, Cu2+, Zn2+, etc. | Carboxylate (COO-), Amino (NH2) | Forms complexes primarily through backbone interactions. Affinity is generally lower than tryptophan due to the lack of a strongly interacting side chain. | mdpi.comias.ac.in |

Binding to Carrier Proteins or Membrane Mimics

Enantioselective Recognition Studies

The inherent chirality of this compound, stemming from its L-amino acid constituents, provides a structural basis for the differential recognition of other chiral molecules. Tryptophan is a particularly effective residue for enantioselective recognition due to its bulky, rigid, and aromatic nature.

Studies using tryptophan-containing systems have successfully demonstrated chiral discrimination. For example, photoexcitation of cold, gas-phase clusters of L-Tryptophan bound to enantiomers of other amino acids, like valine, resulted in different product ion abundances in mass spectrometry, allowing for their quantification. nih.govsemanticscholar.org A notable difference between valine enantiomers was observed upon photoexcitation at 272 nm in these experiments. semanticscholar.org

Furthermore, synthetic receptors incorporating amino acid side chains have been developed to explore enantioselective binding. In one study, a library of thiourea-based receptors with different amino acid arms was tested for binding to chiral carboxylates. acs.org The results showed that the identity of the amino acid in the receptor was critical for selectivity. For instance, valine-based receptors exhibited a preference for D-N-acetylphenylalanine, while alanine- and phenylalanine-based receptors preferred the L-enantiomer. acs.org This highlights how the specific shape and interactions of the valine side chain can create a chiral pocket that selectively binds one enantiomer over another.

| Chiral System | Analyte | Key Findings | Reference |

|---|---|---|---|